molecular formula C8H7IO2 B1298445 5-Iodo-2-methylbenzoic acid CAS No. 54811-38-0

5-Iodo-2-methylbenzoic acid

Cat. No.: B1298445
CAS No.: 54811-38-0
M. Wt: 262.04 g/mol
InChI Key: WUBHOZQZSHGUFI-UHFFFAOYSA-N
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Mechanism of Action

Action Environment

The action, efficacy, and stability of 5-Iodo-2-methylbenzoic acid can be influenced by various environmental factors . These could include the pH and composition of the solution it’s in, the presence of other compounds, and the temperature. For example, like many organic compounds, it may be more stable in a cool, dry, and dark environment. Its efficacy could be influenced by factors such as the concentration of the compound and the presence of other substances that could interact with it.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields the corresponding alcohols or hydrocarbons.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodobenzoic Acid
  • 4-Iodobenzoic Acid
  • 2-Methyl-5-nitrobenzoic Acid
  • 3-Iodo-2-methylbenzoic Acid

Uniqueness

5-Iodo-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its iodine atom at the 5-position and methyl group at the 2-position make it particularly useful in certain synthetic applications and industrial processes .

Properties

IUPAC Name

5-iodo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBHOZQZSHGUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347446
Record name 5-Iodo-2-methylbenzoic acid
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Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54811-38-0
Record name 5-Iodo-2-methylbenzoic acid
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Record name 5-Iodo-2-methylbenzoic acid
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Record name 5-Iodo-2-methylbenzoic acid
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Record name 5-Iodo-2-Methylbenzoic acid
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Record name 5-Iodo-2-methylbenzoic acid
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Synthesis routes and methods

Procedure details

Acetic anhydride serving as a dehydrating agent is used in an amount of 0.01 to 2 parts by weight on the basis of 1 part by weight of 2-methylbenzoic acid serving as a starting material, preferably 0.1 to 1.5 parts by weight. Through controlling the amount of acetic anhydride so as to fall within the above ranges, a sufficient reaction-promoting effect can be attained, whereby conversion of 2-methylbenzoic acid serving as a starting material and that of iodine can be enhanced. Thus, 5-iodo-2-methylbenzoic acid can be produced at low cost without increasing load of separation/recovery during the purification step. Notably, in the case in which iodine, iodic acid, periodic acid, or a similar species is dissolved or suspended in water, and the solution or suspension is placed in a reactor, acetic anhydride must be added in an amount in excess of the above amount in order to remove water forming the solution or suspension.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 5-Iodo-2-methylbenzoic acid in organic synthesis?

A1: this compound is a valuable building block in organic synthesis, particularly for constructing complex molecules like heterocycles. For example, it serves as a key starting material in the synthesis of 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, a potential anticancer agent. [] This highlights its utility in developing new pharmaceutical compounds.

Q2: What are the advantages of the reported methods for synthesizing this compound?

A2: Recent research describes efficient methods for producing this compound using porous materials with controlled pore sizes. [, ] These methods offer several advantages:

  • High selectivity: The use of porous materials enhances the selectivity of iodine introduction into the substrate. []
  • Industrial scalability: These methods avoid expensive metals and reagents, making them suitable for large-scale production. [, ]
  • High purity: The processes yield this compound with high purity, a crucial factor for pharmaceutical applications. [, ]

Q3: What analytical techniques are commonly employed for characterizing this compound?

A3: Characterization of this compound typically involves techniques like Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), and single crystal X-ray crystallography. [] These techniques provide information about the compound's functional groups, proton environments, and three-dimensional structure, respectively.

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